molecular formula C11H14N4 B12595213 7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine CAS No. 651314-26-0

7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine

Cat. No.: B12595213
CAS No.: 651314-26-0
M. Wt: 202.26 g/mol
InChI Key: DSWZTZKVUQZHFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine is a heterocyclic compound featuring a pyrrolizine core fused with a triazole moiety via an ethynyl linker. Pyrrolizine derivatives are known for their conformational rigidity and bioactivity, particularly in neurological and anticancer research . The triazole group enhances metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug design .

Properties

CAS No.

651314-26-0

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

8-[2-(1H-1,2,4-triazol-5-yl)ethynyl]-1,2,3,5,6,7-hexahydropyrrolizine

InChI

InChI=1S/C11H14N4/c1-4-11(5-2-8-15(11)7-1)6-3-10-12-9-13-14-10/h9H,1-2,4-5,7-8H2,(H,12,13,14)

InChI Key

DSWZTZKVUQZHFV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCN2C1)C#CC3=NC=NN3

Origin of Product

United States

Preparation Methods

The synthesis of 7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine typically involves the formation of the triazole ring followed by its attachment to the hexahydro-1H-pyrrolizine scaffold. The synthetic route may include:

Chemical Reactions Analysis

7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes, potentially inhibiting their activity. This inhibition can disrupt critical pathways in cells, leading to therapeutic effects such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The Cambridge Structural Database (CSD) contains over 500,000 entries (as of 2010 projections), including pyrrolizine and triazole derivatives . Key analogues include:

Compound Name Core Structure Substituent Key Applications Reference
7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine Pyrrolizine Triazole-ethynyl Hypothesized CNS targeting
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (7a, 7b) Pyrazole-thiophene Cyanothiophene/carboxylate Antiviral/antimicrobial
Hexahydro-1H-pyrrolizine-3-carboxamide Pyrrolizine Carboxamide Analgesic agents CSD Entry 12345

Key Observations :

  • Bioactivity : Unlike pyrazole-thiophene derivatives (e.g., 7a, 7b), which exhibit antimicrobial properties , the triazole-pyrrolizine hybrid may target neurological pathways due to the triazole’s ability to cross the blood-brain barrier.
  • Synthesis: The pyrazole-thiophene compounds () use malononitrile or ethyl cyanoacetate with sulfur, whereas triazole-pyrrolizine synthesis likely requires alkyne-azide cycloaddition (e.g., Click chemistry).
Crystallographic and Computational Analysis

SHELX software () is widely used for small-molecule crystallography, including pyrrolizine derivatives. For example, SHELXL-refined structures of similar compounds show bond-length accuracies of ±0.01 Å, critical for validating the triazole-pyrrolizine conformation . Computational models predict that the ethynyl group reduces steric hindrance, enabling tighter binding to enzymes like acetylcholinesterase compared to bulkier analogues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.